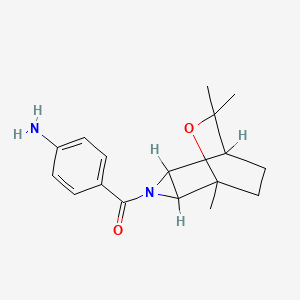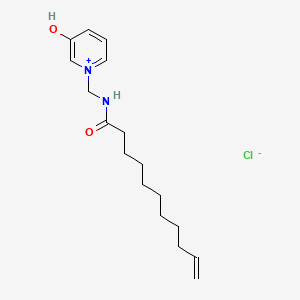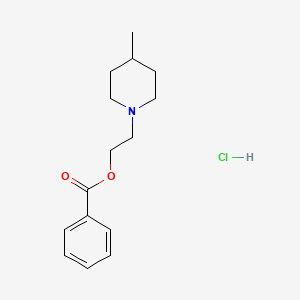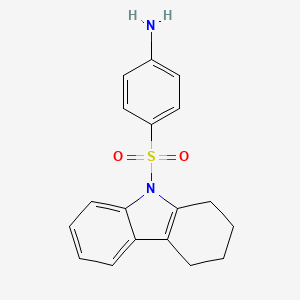
JCF-177 free base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of JCF-177 free base involves several synthetic routes and reaction conditions. One method includes the synthesis of a crystal form of a benzofuran derivative free base . The preparation involves specific reaction conditions such as the use of Cu-Kα radiation for powder X-ray diffraction spectrum analysis . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
JCF-177 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学研究应用
JCF-177 free base has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities and interactions with various biomolecules . In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
作用机制
The mechanism of action of JCF-177 free base involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
相似化合物的比较
JCF-177 free base can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other benzofuran derivatives and sulfur-containing organic molecules . These compounds may share some structural similarities but differ in their specific chemical properties and biological activities.
属性
CAS 编号 |
697758-03-5 |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline |
InChI |
InChI=1S/C18H18N2O2S/c19-13-9-11-14(12-10-13)23(21,22)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8,19H2 |
InChI 键 |
BIFJJLCVMHISJA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




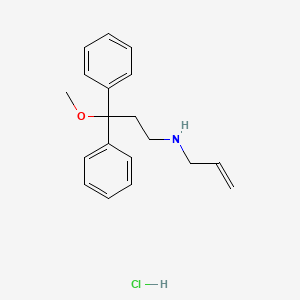


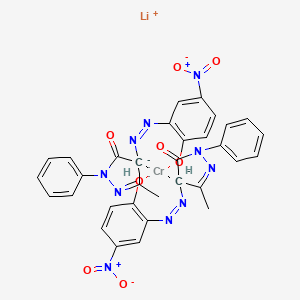
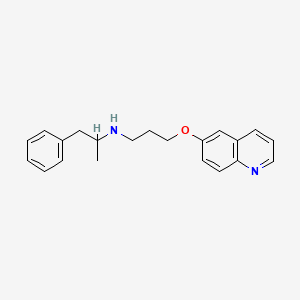
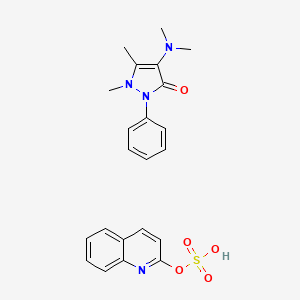

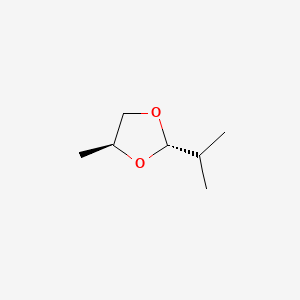
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
